molecular formula C20H14ClN3OS B252756 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide

货号 B252756
分子量: 379.9 g/mol
InChI 键: QEVYLPWRFQXWNO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide, also known as BAY 73-6691, is a small molecule inhibitor of soluble guanylate cyclase (sGC). It has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal dysfunction.

作用机制

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 is a small molecule inhibitor of sGC, which is a key enzyme in the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) signaling pathway. It binds to the heme moiety of sGC and prevents the conversion of GTP to cGMP, leading to the accumulation of GTP and the inhibition of NO-mediated vasodilation. This results in the reduction of pulmonary vascular resistance, improvement of cardiac function, and reduction of proteinuria.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary arterial hypertension. It has also been shown to improve cardiac function and reduce mortality in patients with heart failure. Moreover, it has been shown to improve renal function and reduce proteinuria in patients with diabetic nephropathy. In addition, it has been shown to reduce oxidative stress, inflammation, and fibrosis in various organs, including the heart, lungs, and kidneys.

实验室实验的优点和局限性

One of the advantages of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 is its high selectivity and potency for sGC inhibition. This makes it a useful tool for studying the NO-cGMP signaling pathway and its role in various diseases. However, one of the limitations of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 is its poor solubility and bioavailability, which may limit its therapeutic applications in vivo.

未来方向

There are several future directions for the research on N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691. One direction is to develop more potent and selective sGC inhibitors with improved solubility and bioavailability. Another direction is to investigate the potential therapeutic applications of sGC inhibitors in other diseases, such as cancer and neurodegenerative disorders. Moreover, it is important to elucidate the molecular mechanisms underlying the beneficial effects of sGC inhibitors in various organs and diseases.

合成方法

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 involves several steps, starting from the reaction of 2-chloronicotinic acid with 2-amino-3-methylphenol to form 2-chloro-3-(2-methylphenyl)quinoline-4-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-aminobenzothiazole to give N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691.

科学研究应用

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and renal dysfunction. It has been shown to improve pulmonary hemodynamics and exercise capacity in patients with pulmonary arterial hypertension. In addition, it has been shown to improve cardiac function and reduce mortality in patients with heart failure. Moreover, it has been shown to improve renal function and reduce proteinuria in patients with diabetic nephropathy.

属性

产品名称

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide

分子式

C20H14ClN3OS

分子量

379.9 g/mol

IUPAC 名称

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C20H14ClN3OS/c1-12-13(20-24-16-8-2-3-10-17(16)26-20)6-4-9-15(12)23-19(25)14-7-5-11-22-18(14)21/h2-11H,1H3,(H,23,25)

InChI 键

QEVYLPWRFQXWNO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4S3

规范 SMILES

CC1=C(C=CC=C1NC(=O)C2=C(N=CC=C2)Cl)C3=NC4=CC=CC=C4S3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。